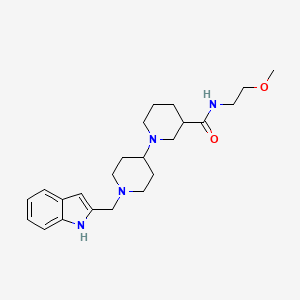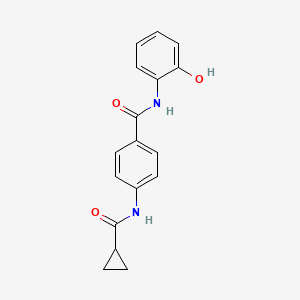
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide
描述
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropane ring, a benzamide group, and a hydroxyphenyl moiety
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their fluorescence properties . These compounds interact with their targets, leading to changes in their fluorescence emission channels .
Biochemical Pathways
Compounds with similar structures have been found to exhibit good luminescence properties . This suggests that they may interact with biochemical pathways related to fluorescence and luminescence.
Result of Action
Compounds with similar structures have been found to exhibit good luminescence properties , suggesting that they may have effects at the molecular and cellular levels related to these properties.
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds, particularly those with luminescent properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and yield of the compound.
化学反应分析
Types of Reactions
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and hydroxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
科学研究应用
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
相似化合物的比较
Similar Compounds
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-15-4-2-1-3-14(15)19-17(22)12-7-9-13(10-8-12)18-16(21)11-5-6-11/h1-4,7-11,20H,5-6H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGMMNNPEZGBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329801 | |
| Record name | 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891008-75-6 | |
| Record name | 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5480366.png)
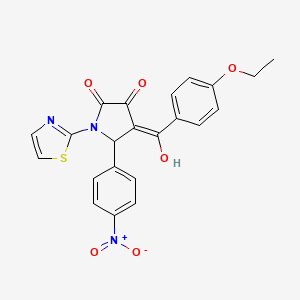

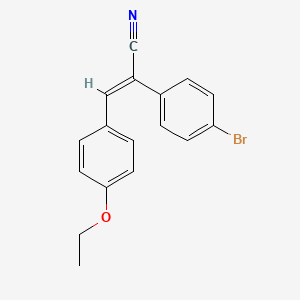
![3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5480405.png)
![methyl 4-chloro-2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5480412.png)
![2,2'-[1,2-ethanediylbis(oxy)]bis(1-phenyldiazene) 1,1'-dioxide](/img/structure/B5480423.png)
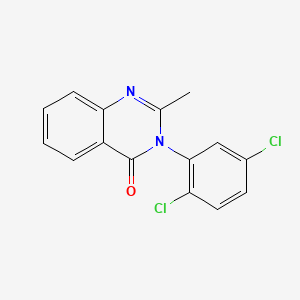
![6-methyl-1-{3-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2(1H)-pyridinone](/img/structure/B5480430.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]-2,2-diphenylacetamide](/img/structure/B5480445.png)
![2-ethyl-8-[(3E)-hex-3-enoyl]-2,8-diazaspiro[5.5]undecane](/img/structure/B5480452.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5480454.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5480459.png)
